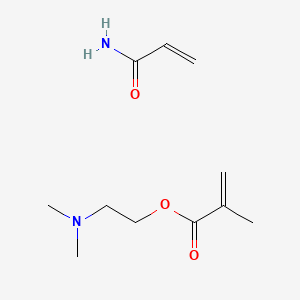
Acrylamide DMAEMA
Cat. No. B8568037
Key on ui cas rn:
25568-39-2
M. Wt: 228.29 g/mol
InChI Key: JADMAVSCPFDMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04224150
Procedure details


This example demonstrates the effect of reaction temperature on the quat content. Example 9C was repeated except that the temperature was raised to 85° C. before the initiator was added. After 6 hours G.L.C. analysis showed no DMAEMA and no acrylamide present. This indicates that none of the DMAEMA had been quaternized.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]([O:6][CH2:7][CH2:8][N:9]([CH3:11])[CH3:10])=[O:5])=[CH2:3].[C:12]([NH2:16])(=[O:15])[CH:13]=[CH2:14]>>[C:12]([NH2:16])(=[O:15])[CH:13]=[CH2:14].[CH3:3][C:2]([C:4]([O:6][CH2:7][CH2:8][N:9]([CH3:11])[CH3:10])=[O:5])=[CH2:1] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C)C(=O)OCCN(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C)C(=O)OCCN(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the effect of reaction temperature on the quat content
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
